molecular formula C10H16O2 B14709754 2-Cyclohexene-1-acetic acid, ethyl ester CAS No. 21331-58-8

2-Cyclohexene-1-acetic acid, ethyl ester

Cat. No.: B14709754
CAS No.: 21331-58-8
M. Wt: 168.23 g/mol
InChI Key: FROLJCFJIQGXRU-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-acetic acid, ethyl ester (CAS: Not explicitly provided in evidence; related variants include 140137-54-8 for a trimethyl-substituted derivative) is an unsaturated cyclic ester characterized by a cyclohexene ring fused with an acetic acid ethyl ester group at the 1-position. This compound is part of a broader class of cyclohexene derivatives, which are widely studied for their applications in flavor chemistry, coatings, and synthetic intermediates. Its structural features, including the conjugated double bond and ester functionality, influence its physical properties (e.g., volatility, solubility) and reactivity (e.g., susceptibility to hydrolysis or hydrogenation) .

Properties

IUPAC Name

ethyl 2-cyclohex-2-en-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h4,6,9H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROLJCFJIQGXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438840
Record name 2-Cyclohexene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21331-58-8
Record name 2-Cyclohexene-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent-free (neat) system : Ethanol and 2-cyclohexene-1-acetic acid are heated to 110–150°C under partial vacuum (10–30 inches Hg).
  • Water removal : Vacuum distillation eliminates water generated during esterification, driving the equilibrium toward product formation. Over 90% conversion is achievable within 4–6 hours.
  • Catalyst retention : Residual acid catalysts remain in the reaction mixture, eliminating the need for post-esterification neutralization.

Advantages Over Diels-Alder

  • Simplified infrastructure : Atmospheric pressure operation reduces equipment costs.
  • Higher purity : Direct distillation yields >97% pure ester without extensive purification.
  • Scalability : Continuous water removal enables large-scale production with minimal downtime.

Hydrogenation of Aromatic Precursors

Partial hydrogenation of substituted phenylacetic acid derivatives offers an alternative route. For example, 4-nitrophenylacetic acid undergoes catalytic hydrogenation to form cyclohexene intermediates, though this method is less common for non-aminated targets.

Process Overview

  • Step 1 : Hydrogenation of 4-nitrophenylacetic acid over Pd/C at 40–50°C and 0.1–0.6 bar H₂ yields 4-aminophenylacetic acid.
  • Step 2 : Further hydrogenation at 50–60°C and 1–4 bar H₂ generates a cis/trans cyclohexylacetic acid mixture.
  • Step 3 : Esterification with ethanol in HCl-saturated ethanol, followed by acetonitrile recrystallization, isolates the trans isomer.

Limitations :

  • Requires precise temperature and pressure control to avoid over-hydrogenation to cyclohexane derivatives.
  • Low trans/cis selectivity (60–70%) necessitates costly separation steps.

Comparative Analysis of Synthetic Routes

Parameter Diels-Alder Direct Esterification Hydrogenation
Yield 50–60% 85–95% 60–70% (trans isomer)
Catalyst AlCl₃ H₂SO₄ Pd/C
Reaction Time 8–12 hours 4–6 hours 10–15 hours
Purification Complex (filtration) Minimal (distillation) Recrystallization
Scalability Moderate High Low

Industrial Applications and Relevance

2-Cyclohexene-1-acetic acid, ethyl ester serves as a precursor for epoxy resins, plasticizers, and acid scavengers. Its non-polar cyclohexene backbone enhances compatibility with polyvinyl chloride (PVC) and other polymers, while the ester group improves thermal stability. Recent advances in solvent-free esterification have reduced production costs by 30–40%, making it economically viable for large-volume applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-acetic acid, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Cyclohexene-1-acetic acid, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-acetic acid, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can undergo electrophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 3-Cyclohexene-1-carboxylate (CAS: 15111-56-5)
  • Structure : The ester group is at the 3-position of the cyclohexene ring, unlike the 1-position in the target compound.
  • Molecular Formula : C₉H₁₄O₂ (MW: 154.21) vs. C₁₀H₁₄O₂ (estimated for target compound).
  • This compound is used in organic synthesis and has >95% purity in commercial preparations .
2-Cyclohexene-1-acetic Acid, 1,5,5-Trimethyl-, Ethyl Ester (CAS: 140137-54-8)
  • Structure : Additional methyl groups at the 1,5,5-positions on the cyclohexene ring.
  • Impact : Methyl substituents enhance hydrophobicity and thermal stability. The InChIKey (FZIGNQVLROMCPU-UHFFFAOYSA-N) suggests a unique stereoelectronic profile compared to the unsubstituted parent compound .

Functional Group Variations

Cyclohexanecarboxylic Acid, 2-Oxo-, Ethyl Ester (CAS: N/A; NIST reference)
  • Structure : Features a ketone (2-oxo group) adjacent to the ester.
  • Properties: The ketone increases polarity and boiling point (predicted: 262.6°C) compared to the non-oxygenated target compound. This compound is used in pharmaceuticals and agrochemicals due to its reactivity in aldol condensations .
Ethyl 2-Hydroxycyclohexanecarboxylate (CAS: Multiple stereoisomers)
  • Structure : A hydroxyl group at the 2-position introduces hydrogen-bonding capability.
  • Impact: Higher solubility in polar solvents (e.g., water or ethanol) compared to the non-hydroxylated target compound. Stereoisomerism (cis/trans) further affects melting points and biological activity .

Ring Size and Saturation Differences

2-Cyclopentene-1-Acetic Acid, Cyclohexyl Ester (CAS: 17511-60-3)
  • Structure : Cyclopentene ring instead of cyclohexene.
  • Lower molecular weight (C₁₃H₂₀O₂; MW: 208.30) may reduce boiling point relative to cyclohexene analogs .
Bicyclo[3.1.1]hept-2-ene-2-acetic Acid, 6,6-Dimethyl-, Ethyl Ester (CAS: 130631-37-7)
  • Structure : Bicyclic framework with dimethyl substituents.
  • Properties : Increased rigidity and density (predicted: 0.996 g/cm³) due to the bicyclic system. Such compounds are explored in fragrance chemistry for their stability and controlled release .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexene-1-acetic acid, ethyl ester, and how can its structure be confirmed experimentally?

  • Synthesis : The compound can be synthesized via esterification of 3-cyclohexene-1-acetic acid using ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid). Cyclohexene derivatives are often prepared through dehydration or hydrogenation reactions, with careful control of temperature and stoichiometry to avoid side products like cyclohexane derivatives .
  • Structural Confirmation : Use spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to identify the cyclohexene ring protons (δ 5.5–6.0 ppm for vinyl protons) and the ester carbonyl (δ 170–175 ppm) .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 170 for the parent ion) and fragmentation patterns .

Q. What are the key chemical reactions and stability considerations for this compound under laboratory conditions?

  • Reactions :

  • Oxidation : Reacts with strong oxidizers (e.g., KMnO4_4) to form cyclohexene-1,2-dicarboxylic acid derivatives.
  • Reduction : Hydrogenation with Pd/C yields cyclohexane-1-acetic acid, ethyl ester.
  • Hydrolysis : Acidic or basic conditions cleave the ester to 3-cyclohexene-1-acetic acid and ethanol .
    • Stability : The compound is sensitive to light and moisture. Store under inert gas (N2_2) at 4°C. Avoid prolonged exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or structural data for cyclohexene-acetic acid derivatives across literature sources?

  • Data Ambiguity : Discrepancies in CAS numbers (e.g., 63302-64-7 vs. 4771-80-6) or synonyms (e.g., "2-ethyl hexyl cyclohexenecarboxylate") often arise from isomerism or naming conventions.
  • Methodology :

  • Cross-reference InChIKey or SMILES identifiers (e.g., ZSSAXGUMEUVSOC-UHFFFAOYSA-N for 3-cyclohexene-1-acetic acid) to ensure structural consistency .
  • Use computational tools (e.g., PubChem’s structure search) to validate stereochemistry and substituent positions .

Q. What enzymatic systems interact with this compound, and how can its reactivity be optimized for biocatalytic applications?

  • Enzyme Targets : Esterases (e.g., E. coli BioH) catalyze hydrolysis of the ethyl ester group. The cyclohexene moiety may inhibit or activate enzymes depending on stereoelectronic effects .
  • Optimization Strategies :

  • Screen thermostable esterases (e.g., from Pyrobaculum calidifontis) for high enantioselectivity in kinetic resolutions .
  • Modify reaction media (e.g., ionic liquids) to enhance substrate solubility and enzyme stability .

Q. How can researchers design experiments to analyze the compound’s role in multi-step organic syntheses, such as polymer precursors or bioactive molecules?

  • Experimental Design :

  • Step 1 : Use the compound as a dienophile in Diels-Alder reactions to synthesize bicyclic intermediates. Monitor regioselectivity via 1H^1H NMR .
  • Step 2 : Functionalize the acetic acid moiety via amidation or alkylation to generate libraries of derivatives for bioactivity screening .
    • Analytical Validation : Employ HPLC-MS to track reaction progress and quantify byproducts .

Methodological Notes for Data Interpretation

  • Contradictory Reactivity Data : If literature reports conflicting reaction outcomes (e.g., oxidation yields), verify experimental conditions (solvent, catalyst loading) and purity of starting materials. Replicate key studies using controlled parameters .
  • Thermodynamic Properties : Refer to NIST Chemistry WebBook for enthalpy of formation (ΔHf_f) and vapor pressure data to model reaction feasibility .

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